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one

Cat. No.: B193193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3β-Acetoxyandrost-5-en-17-one, also known by its synonyms Dehydroepiandrosterone acetate

(DHEA acetate) and Prasterone acetate, is a synthetic derivative of the endogenous steroid

hormone Dehydroepiandrosterone (DHEA).[1][2] As a C19 steroid ester, it serves as an

important pharmaceutical intermediate in the synthesis of various steroid hormones, including

testosterone and estradiol.[1] Its role as a prohormone to androgens and estrogens makes it a

compound of significant interest in endocrinology and drug development.[3][4] This technical

guide provides an in-depth overview of the core chemical properties of 3β-acetoxyandrost-5-

en-17-one, complete with experimental protocols and visual diagrams to support research and

development activities.

Chemical and Physical Properties
The fundamental chemical and physical properties of 3β-acetoxyandrost-5-en-17-one are

summarized in the table below, providing a clear reference for its physical state and behavior.
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Property Value Reference(s)

Molecular Formula C₂₁H₃₀O₃ [3][5]

Molecular Weight 330.46 g/mol [5]

Appearance White to off-white solid/powder [1][3]

Melting Point 168-170 °C [1][3]

Boiling Point
434.8 ± 45.0 °C (at 760

mmHg, estimated)
[3]

Water Solubility
11.5 mg/L (temperature not

stated)
[6]

Optical Activity [α]²⁰/D +2.4° (c = 2 in ethanol) [1]

Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing

formulation and bioavailability. 3β-Acetoxyandrost-5-en-17-one exhibits solubility in a range of

organic solvents while being sparingly soluble in aqueous solutions.[1][4][7] Detailed solubility

data in various solvents at different temperatures have been reported, with solubility generally

increasing with temperature.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.ikigaicorporation.com/dehydroepiandrosterone-acetate-prasterone-acetate
https://www.lgcstandards.com/KN/en/Prasterone-Acetate/p/MM0651.05
https://www.lgcstandards.com/KN/en/Prasterone-Acetate/p/MM0651.05
https://m.chemicalbook.com/ProductChemicalPropertiesCB0247928_EN.htm
https://www.ikigaicorporation.com/dehydroepiandrosterone-acetate-prasterone-acetate
https://m.chemicalbook.com/ProductChemicalPropertiesCB0247928_EN.htm
https://www.ikigaicorporation.com/dehydroepiandrosterone-acetate-prasterone-acetate
https://www.ikigaicorporation.com/dehydroepiandrosterone-acetate-prasterone-acetate
https://www.chembk.com/en/chem/3-%CE%B2-Hydroxy-deoxyandrost-5-ene-17-one-3-acetate
https://m.chemicalbook.com/ProductChemicalPropertiesCB0247928_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB0247928_EN.htm
https://www.medchemexpress.com/Dehydroisoandrosterone-3-acetate.html
https://cdn.caymanchem.com/cdn/insert/15728.pdf
https://www.researchgate.net/publication/293016283_Solubility_measurement_and_thermodynamic_functions_of_dehydroepiandrosterone_acetate_in_different_solvents_at_evaluated_temperatures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Solubility Description Reference(s)

Chloroform Soluble [1]

DMSO
Slightly Soluble (~14.29

mg/mL with sonication)
[1][4]

Methanol Slightly Soluble [1]

Ethanol Soluble [1]

Ethyl Acetate High Solubility [8]

Acetone High Solubility [8]

Cyclohexane Soluble [8]

Acetonitrile Soluble [8]

1-Butanol Soluble [8]

Isopropanol Soluble [8]

Corn Oil
≥ 1.43 mg/mL (in 10%

DMSO/90% Corn Oil)
[4]

Water Insoluble (< 0.1 mg/mL) [4]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3β-

acetoxyandrost-5-en-17-one. Below is a summary of available spectral data.
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Technique Data Highlights Reference(s)

¹H NMR
Spectra available in

databases.
[2]

¹³C NMR
Spectra available in

databases.
[2][9]

IR Spectroscopy
Data available from KBr wafer

technique.
[2]

Mass Spectrometry Data available from GC-MS. [2]

Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results. The following are

standard protocols for determining the key chemical properties of 3β-acetoxyandrost-5-en-17-

one.

Synthesis from Dehydroepiandrosterone (DHEA)
This protocol outlines a general method for the acetylation of DHEA to produce 3β-

acetoxyandrost-5-en-17-one.

Dissolution: Dissolve DHEA in a suitable organic solvent such as pyridine or a mixture of

toluene and acetic anhydride.

Acetylation: Add acetic anhydride to the solution. The reaction can be performed at room

temperature or with gentle heating to increase the reaction rate.

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography

(TLC) until the starting material (DHEA) is consumed.

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water to

precipitate the product and quench any unreacted acetic anhydride.

Isolation: Collect the precipitate by filtration.
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Purification: Wash the crude product with water and then recrystallize from a suitable solvent

system, such as methanol or ethanol-water, to obtain the purified 3β-acetoxyandrost-5-en-

17-one.

Drying: Dry the purified product under vacuum.

Melting Point Determination
The melting point is determined using the capillary method in a calibrated melting point

apparatus.

Sample Preparation: Finely powder a small amount of the dried sample.

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2.5-

3.5 mm.

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

Heating: Heat the sample at a rate of approximately 1-2 °C per minute, starting from a

temperature about 5-10 °C below the expected melting point.

Observation: Record the temperature at which the substance first begins to melt and the

temperature at which it becomes completely liquid. This range is the melting point.

Infrared (IR) Spectroscopy (KBr Pellet Method)
IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: Grind 1-2 mg of the sample with approximately 200-250 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous

powder is obtained.

Pellet Formation: Transfer the powder to a pellet-forming die and apply a pressure of

approximately 8-10 tons under vacuum for several minutes to form a transparent or

translucent pellet.

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and record the

spectrum, typically in the range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Sample Preparation: Dissolve approximately 5-25 mg of the sample for ¹H NMR or 50-100

mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing.

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra

according to the instrument's standard operating procedures.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile

and semi-volatile compounds.

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile organic

solvent (e.g., acetonitrile, ethyl acetate). Derivatization (e.g., silylation) may be necessary to

increase the volatility of the steroid.

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

Separation: The sample is vaporized and separated based on its components' boiling points

and interactions with the stationary phase of the GC column. A temperature program is

typically used to elute the compounds.

Detection and Analysis: As the components elute from the column, they are ionized

(commonly by electron ionization) and the resulting ions are separated by their mass-to-

charge ratio in the mass spectrometer, generating a mass spectrum for each component.

Visualizations
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Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and

characterization of 3β-acetoxyandrost-5-en-17-one.
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Caption: General workflow for synthesis and characterization.

Metabolic Pathway
3β-Acetoxyandrost-5-en-17-one is a prohormone that is metabolized in the body to active

androgens and estrogens. The simplified metabolic pathway is depicted below.
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Caption: Simplified metabolic conversion to sex steroids.

Chemical Reactivity and Stability
3β-Acetoxyandrost-5-en-17-one is a stable compound under normal storage conditions,

typically recommended at -20°C for long-term preservation.[3] The primary reactive site is the

ester linkage at the 3β position, which can undergo hydrolysis under acidic or basic conditions

to yield DHEA and acetic acid. The ketone group at the C-17 position can also undergo typical

ketone reactions. The compound should be protected from strong oxidizing agents.

Conclusion
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This technical guide provides a comprehensive overview of the key chemical properties of 3β-

acetoxyandrost-5-en-17-one. The tabulated data on its physical and solubility properties, along

with detailed experimental protocols and visual representations of its synthesis and metabolic

fate, offer a valuable resource for researchers, scientists, and drug development professionals.

A thorough understanding of these chemical characteristics is fundamental for its application in

the synthesis of steroid-based active pharmaceutical ingredients and for investigating its

potential therapeutic roles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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